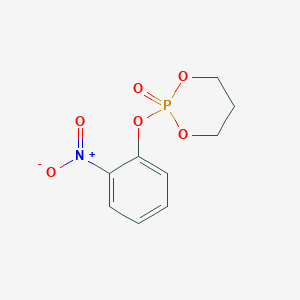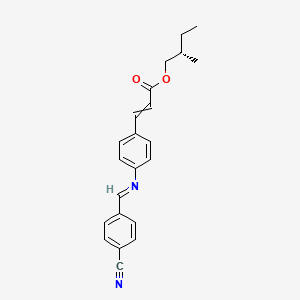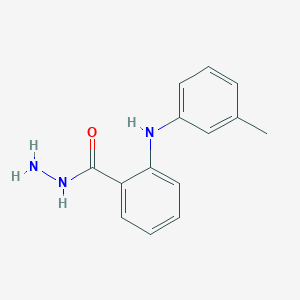
Ethenyl propanoate;1-ethenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl propanoate;1-ethenylpyrrolidin-2-one is a chemical compound that combines the properties of ethenyl propanoate and 1-ethenylpyrrolidin-2-one. Ethenyl propanoate is an ester formed from propanoic acid and ethenyl alcohol, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone with an ethenyl group attached to the nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves the reaction of propanoic acid with ethenyl alcohol to form ethenyl propanoate. This esterification reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
For the synthesis of 1-ethenylpyrrolidin-2-one, 2-pyrrolidinone is reacted with acetylene in the presence of a base catalyst. This vinylation reaction introduces the ethenyl group to the nitrogen atom of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl propanoate;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives .
Applications De Recherche Scientifique
Ethenyl propanoate;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the formulation of controlled-release drugs.
Industry: The compound is used in the production of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo polymerization reactions, forming long chains that can interact with various biological molecules. In drug delivery systems, the compound can encapsulate active ingredients and release them in a controlled manner .
Comparaison Avec Des Composés Similaires
Ethenyl propanoate;1-ethenylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-Vinylpyrrolidone: Similar in structure but lacks the propanoate group, making it less versatile in certain applications.
Polyvinylpyrrolidone: A polymer of N-vinylpyrrolidone, used extensively in pharmaceuticals and cosmetics.
Ethenyl acetate: An ester similar to ethenyl propanoate but with different chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various applications.
Propriétés
Numéro CAS |
26124-21-0 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethenyl propanoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C5H8O2/c1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h2H,1,3-5H2;4H,2-3H2,1H3 |
Clé InChI |
BKEJFAMOTASDFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC=C.C=CN1CCCC1=O |
Numéros CAS associés |
26124-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


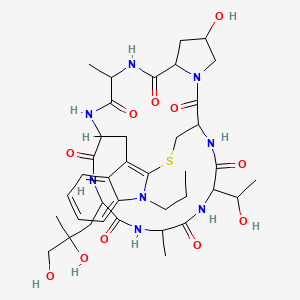
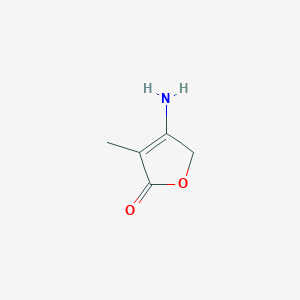



![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
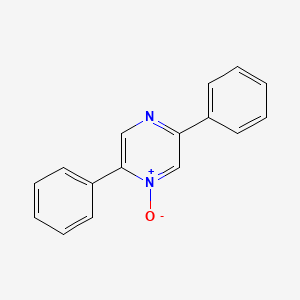
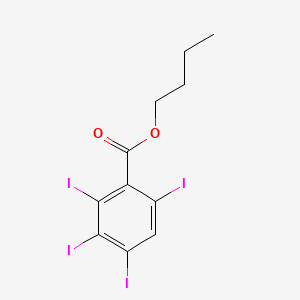
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
